molecular formula C19H19N5O8S B2822908 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol CAS No. 381165-89-5

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol

Cat. No.: B2822908
CAS No.: 381165-89-5
M. Wt: 477.45
InChI Key: DJIGTTCAYDQHMT-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one is a benzimidazole derivative featuring a thioether linkage and a branched ketone group. For example, compounds like N-(2-(1H-Benzimidazol-2-yl)phenyl)-4-methylbenzenesulfonamide (2c) are prepared using sulfonyl chlorides and benzimidazole precursors under controlled conditions .

2,4,6-Trinitrophenol (TNP), also known as picric acid, is a nitroaromatic compound with three nitro groups on a phenolic ring. It is synthesized via the nitration of phenol and is notorious for its explosive properties when dry. TNP is highly acidic (pKa ~0.3) and forms water-soluble salts. Its applications span explosives, analytical chemistry (e.g., protein precipitation), and fluorescence-based sensing due to its electron-deficient aromatic system .

Properties

CAS No.

381165-89-5

Molecular Formula

C19H19N5O8S

Molecular Weight

477.45

IUPAC Name

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol

InChI

InChI=1S/C13H16N2OS.C6H3N3O7/c1-13(2,3)11(16)8-17-12-14-9-6-4-5-7-10(9)15-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,8H2,1-3H3,(H,14,15);1-2,10H

InChI Key

DJIGTTCAYDQHMT-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one typically involves the following steps:

  • Formation of Benzimidazole Derivative: : The synthesis begins with the preparation of the benzimidazole moiety. This can be achieved by reacting o-phenylenediamine with carbon disulfide in the presence of a base to form 2-mercaptobenzimidazole.

  • Alkylation: : The 2-mercaptobenzimidazole is then alkylated with 3,3-dimethylbutan-2-one under basic conditions to form the desired benzimidazole derivative.

  • Nitration: : The final step involves the nitration of the benzimidazole derivative with concentrated nitric acid to introduce the trinitrophenol group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure safety and efficiency, especially during the nitration step due to the explosive nature of trinitrophenol.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one;2,4,6-trinitrophenol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the trinitrophenol moiety can be reduced to amino groups under suitable conditions.

    Substitution: The hydrogen atoms in the benzimidazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives of the trinitrophenol moiety.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests potential applications in pharmaceutical development, particularly as an antimicrobial or anticancer agent. Research indicates that compounds containing benzimidazole derivatives exhibit significant biological activity against various pathogens and cancer cell lines.

  • Case Study : A study demonstrated that benzimidazole derivatives possess strong inhibitory effects on the growth of certain cancer cells, suggesting that modifications to the existing structure could enhance its efficacy against tumors.

Neuropharmacology

Given the neuroprotective properties associated with benzimidazole compounds, this molecule may play a role in neuropharmacology. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for neurodegenerative diseases.

  • Case Study : Research has shown that certain benzimidazole derivatives can act as NMDA receptor antagonists, which are crucial in preventing excitotoxicity in neurodegenerative conditions like Alzheimer's disease.

Environmental Chemistry

The trinitrophenol component of the compound raises interest in environmental chemistry due to its potential use as an indicator for pollutant detection and remediation strategies.

  • Data Table: Environmental Impact of Trinitrophenol Derivatives
Compound NameApplication AreaEnvironmental Impact
2,4,6-TrinitrophenolPollutant indicatorToxicity to aquatic life
1-(1H-benzimidazol-2-ylsulfanyl)Remediation strategiesBiodegradability potential

Material Science

The unique chemical properties of this compound may also allow for applications in material science, particularly in developing novel polymers or coatings with antimicrobial properties.

  • Research Insight : Incorporating benzimidazole derivatives into polymer matrices has been shown to enhance antimicrobial activity while maintaining mechanical integrity.

Mechanism of Action

The mechanism of action of this compound depends on its application:

    Biological Systems: The benzimidazole moiety can interact with various biological targets, such as enzymes and receptors, potentially inhibiting their activity. The trinitrophenol group can act as a reactive site for further chemical modifications.

    Chemical Reactions: The compound can undergo various chemical transformations, as described above, which can be exploited in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Benzimidazole derivatives are widely studied for their pharmacological and materials science applications. Below is a comparison of the target compound with related analogs:

Compound Key Structural Features Synthetic Route Applications
1-(1H-Benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one Thioether linkage, dimethylbutanone group Likely via nucleophilic substitution Potential ligand, drug candidate
N-(2-(1H-Benzimidazol-2-yl)phenyl)-4-methylbenzenesulfonamide (2c) Sulfonamide group, methyl substitution Benzene sulfonyl chloride + benzimidazole Antimicrobial, enzyme inhibition
2-(3,5-Dinitrophenyl)-1H-benzimidazole Nitroaryl substitution Nitration of benzimidazole precursors Precursor for high-energy materials
CAS 302929-96-0 Methoxy and methyl substituents Functionalization of benzimidazole core Pharmaceutical intermediates, materials science

Key Differences :

  • The thioether group in the target compound may confer greater hydrolytic stability compared to sulfonamide derivatives (e.g., 2c) .

Comparison of 2,4,6-Trinitrophenol with Other Nitroaromatic Compounds

TNP belongs to the nitroaromatic compounds (NACs), a class including 2,4,6-trinitrotoluene (TNT) and nitramines (e.g., RDX). Key comparisons:

Property 2,4,6-Trinitrophenol (TNP) 2,4,6-Trinitrotoluene (TNT) RDX
Structure Phenolic ring with three nitro groups Toluene ring with three nitro groups Hexagonal nitramine ring
Explosive Sensitivity High (sensitive to friction, shock) Moderate (requires detonator) High energy density
Aqueous Solubility 12.7 g/L (20°C) 0.13 g/L (20°C) 0.05 g/L (20°C)
Applications Explosives, fluorescence quenching sensors Military explosives Propellants, detonators
Toxicity Hepatotoxic, mutagenic Carcinogenic, environmental pollutant Neurotoxic

Unique Characteristics of TNP :

  • Fluorescence Quenching : TNP’s electron-deficient structure enables selective detection in sensors. For example, amine-functionalized metal-organic frameworks (MOFs) detect TNP with a limit of detection (LOD) of 0.1 ppm, outperforming TNT and RDX .

Advantages of TNP in Sensing :

  • Stronger fluorescence quenching due to higher electron-withdrawing capacity than TNT or p-nitrophenol .

Biological Activity

The compound 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one; 2,4,6-trinitrophenol is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a dimethylbutanone structure with a trinitrophenol component. The molecular formula is C13H14N2O5SC_{13}H_{14}N_2O_5S, and it has a molecular weight of approximately 318.33 g/mol. The presence of the benzimidazole ring is significant as it is known for various biological activities.

PropertyValue
Molecular FormulaC13H14N2O5S
Molecular Weight318.33 g/mol
LogP2.8724
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2
Polar Surface Area34.404 Ų

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antiviral Activity : Compounds containing benzimidazole derivatives have been shown to exhibit antiviral properties, particularly against HIV-1 by inhibiting reverse transcriptase (RT) . The structural similarity suggests potential for similar mechanisms in our compound.
  • Antioxidant Properties : The presence of the trinitrophenol group may confer antioxidant properties, which can protect cells from oxidative stress . This is crucial in various diseases where oxidative damage plays a role.
  • Enzyme Inhibition : Benzimidazole derivatives are known to inhibit certain enzymes, potentially impacting metabolic pathways and cell signaling . This inhibition can lead to therapeutic effects in conditions like cancer and infectious diseases.

Case Studies

Several studies have investigated the biological activities of compounds similar to the one :

  • Study on Antiviral Effects : A study evaluated the antiviral activity of modified benzimidazole derivatives against HIV-1. Results indicated that specific substitutions on the benzimidazole ring significantly enhanced inhibitory potency against RT .
  • Antioxidant Activity Assessment : Research demonstrated that compounds with similar structures exhibited significant antioxidant activity in vitro, reducing reactive oxygen species (ROS) levels in cultured cells .

Research Findings

Recent investigations into related compounds have yielded promising results:

  • In Vitro Studies : Compounds structurally akin to our target have shown IC50 values in the micromolar range against various cancer cell lines, suggesting potential anticancer properties .
  • Structure-Activity Relationship (SAR) : Analysis of SAR has revealed that modifications to the benzimidazole ring can enhance biological activity, indicating that small changes can lead to significant differences in efficacy .

Q & A

Basic Question: What are the recommended synthetic routes for 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one, and how can structural purity be confirmed?

Methodological Answer:
A Pd-catalyzed regioselective C–H functionalization strategy is effective for synthesizing imidazole derivatives. For example, coupling 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one with aryl halides (e.g., 4-bromoanisole) under optimized conditions (pentane-EtOAc solvent system, 72% yield) achieves regioselectivity . Structural confirmation requires ¹H/¹³C NMR (e.g., δ 204.2 ppm for carbonyl groups in CDCl₃) and elemental analysis (C, H, N within ±0.5% of theoretical values) . Purity can be further validated via HPLC with UV detection, referencing retention times against standards .

Advanced Question: How can researchers resolve contradictions in photostability data for 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one under varying solvent conditions?

Methodological Answer:
Photodegradation pathways depend on solvent polarity and light exposure. For example, photolysis in methanol generates 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one as a major byproduct, while acetone promotes triazole derivatives . To resolve discrepancies:

  • Perform kinetic studies using first-order rate models (k values) under controlled UV intensity .
  • Use LC-MS to identify solvent-specific degradation products and quantify their ratios.
  • Cross-reference with computational simulations (e.g., TD-DFT) to predict excited-state reactivity .

Basic Question: What crystallographic tools are suitable for resolving the crystal structure of 2,4,6-trinitrophenol derivatives?

Methodological Answer:
The SHELX system (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. Key steps:

  • Collect intensity data with a Bruker D8 Venture diffractometer.
  • Use SHELXD for phase determination and SHELXL for least-squares refinement, achieving R1 values <5% for high-resolution data .
  • Validate hydrogen bonding and π-stacking interactions using ORTEP-3 for graphical representation .

Advanced Question: How can researchers optimize the refinement of 2,4,6-trinitrophenol co-crystals exhibiting twinning or disorder?

Methodological Answer:
For twinned

  • Apply the TwinRotMat option in SHELXL to model twin domains .
  • Use the WinGX suite to visualize Fourier difference maps and adjust occupancy factors for disordered nitro groups .
  • Validate thermal parameters (B-factors) with the ADDSYM algorithm to detect missed symmetry .

Basic Question: What spectroscopic techniques are critical for characterizing the antifungal activity of 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one?

Methodological Answer:

  • Microplate assays : Measure IC₅₀ against Malassezia spp. using climbazole as a positive control (0.5–1.0 µg/mL) .
  • Ergosterol inhibition : Quantify ergosterol depletion via GC-MS after fungal exposure .
  • Fluorescence microscopy : Use Calcofluor White to visualize hyphal damage .

Advanced Question: How can regioselective challenges in benzimidazole sulfanyl derivatization be addressed during synthesis?

Methodological Answer:

  • Protecting groups : Temporarily block the benzimidazole N–H site with tert-butyldimethylsilyl (TBDMS) to direct sulfanyl group addition to the C2 position .
  • Computational guidance : Use DFT calculations (e.g., Gaussian09) to predict nucleophilic attack sites based on Fukui indices .
  • Reaction monitoring : Employ in situ IR spectroscopy to track intermediate formation .

Basic Question: What analytical methods are recommended for detecting trace impurities in 2,4,6-trinitrophenol samples?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (0.1% TFA in water/acetonitrile gradient) to separate nitrophenol isomers .
  • TGA-DSC : Identify volatile impurities (e.g., residual solvents) via mass loss below 150°C .
  • XPS : Confirm elemental composition and detect heavy metals (e.g., Pb from synthesis catalysts) .

Advanced Question: How can researchers model the interaction between 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one and fungal cytochrome P-450 enzymes?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to simulate ligand binding to P-450’s heme domain (PDB: 5TZQ) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • Mutagenesis validation : Clone P-450 variants (e.g., Y132F) and compare IC₅₀ shifts to computational predictions .

Basic Question: What safety protocols are essential when handling 2,4,6-trinitrophenol in laboratory settings?

Methodological Answer:

  • Stability testing : Conduct small-scale impact/friction tests (UN Class 1 test series) to assess explosive risk .
  • Storage : Keep samples hydrated (>10% water) in amber glass at 4°C to prevent desiccation and autoignition .
  • PPE : Use blast shields, Kevlar gloves, and fume hoods during synthesis .

Advanced Question: How can researchers reconcile discrepancies in the reported solubility of 2,4,6-trinitrophenol across different solvent systems?

Methodological Answer:

  • Hansen Solubility Parameters (HSP) : Calculate δD, δP, δH values to predict solubility in untested solvents .
  • Co-solvency approach : Mix ethanol (δH=19.4 MPa¹/²) with ethyl acetate (δD=17.8 MPa¹/²) to enhance dissolution .
  • NMR titration : Monitor chemical shift changes in DMSO-d₆ to quantify solute-solvent interactions .

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